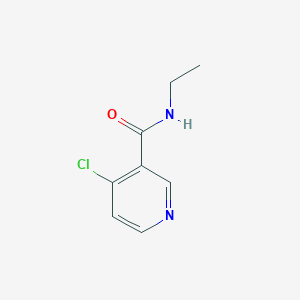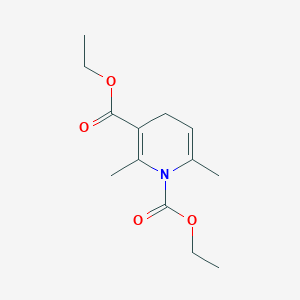![molecular formula C17H15ClO4 B14520321 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-66-9](/img/structure/B14520321.png)
2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, also known as fenofibric acid, is a chemical compound with the molecular formula C17H15ClO4. It is primarily known for its use as a lipid-lowering agent in the treatment of hyperlipidemia and hypercholesterolemia. Fenofibric acid is the active metabolite of fenofibrate, a drug that belongs to the class of fibrates. It works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with phenol to form 4-chlorobenzoyl phenyl ether. This intermediate is then reacted with 2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of fenofibric acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur, especially at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fenofibrate and its metabolites.
Biology: The compound is studied for its effects on lipid metabolism and its role in regulating gene expression related to lipid homeostasis.
Medicine: Fenofibric acid is used in clinical research to investigate its efficacy and safety in treating dyslipidemia and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). Upon activation, PPARα modulates the expression of genes involved in lipid metabolism, leading to increased oxidation of fatty acids, enhanced lipoprotein lipase activity, and reduced production of triglycerides. This results in lower levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The prodrug of fenofibric acid, used for similar therapeutic purposes.
Bezafibrate: Another fibrate that activates PPARα and is used to treat hyperlipidemia.
Clofibrate: An older fibrate with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness
2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and efficacy in activating PPARα. It has a favorable pharmacokinetic profile, with better bioavailability and fewer side effects compared to other fibrates .
Properties
CAS No. |
62809-66-9 |
|---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-5-3-4-12(10-14)15(19)11-6-8-13(18)9-7-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
LEORRXWAGMIORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)



![Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate](/img/structure/B14520280.png)



![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)




